molecular formula C12H9NO4S B566091 2-[(4-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid CAS No. 1266962-78-0

2-[(4-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid

Cat. No.: B566091
CAS No.: 1266962-78-0
M. Wt: 263.267
InChI Key: KMYGKCMFBRKZKM-UHFFFAOYSA-N
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Description

2-[(4-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid is an organic compound that features a thiazole ring substituted with a carboxylic acid group and a carboxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Introduction of the Carboxyphenylmethyl Group: The carboxyphenylmethyl group can be introduced via a Friedel-Crafts acylation reaction, where a carboxyphenylmethyl chloride reacts with the thiazole ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Oxidation to Form the Carboxylic Acid: The final step involves the oxidation of the intermediate to introduce the carboxylic acid group. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxylic acid groups, converting them to alcohols or aldehydes.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides, sulfones, or carboxylic acid derivatives.

    Reduction: Alcohols, aldehydes, or reduced thiazole derivatives.

    Substitution: Halogenated phenyl derivatives or other substituted aromatic compounds.

Scientific Research Applications

2-[(4-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and coordination complexes, due to its ability to form stable structures.

    Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action.

    Industrial Applications: It is used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid involves its interaction with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with active sites of enzymes or receptors, while the thiazole ring can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Carboxyphenyl)methyl]-4-thiazolecarboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    2-[(4-Carboxyphenyl)methyl]-5-thiazolecarboxylic Acid: Similar structure but with the carboxylic acid group at a different position on the thiazole ring.

    2-[(4-Carboxyphenyl)methyl]-4-thiazolecarboxaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.

Uniqueness

2-[(4-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both carboxylic acid and thiazole functionalities allows for versatile reactivity and interactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-[(4-carboxyphenyl)methyl]-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4S/c14-11(15)8-3-1-7(2-4-8)5-10-13-9(6-18-10)12(16)17/h1-4,6H,5H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYGKCMFBRKZKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NC(=CS2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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